![molecular formula C15H12N6OS B13864857 4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13864857.png)
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that combines the structural features of indazole, thienopyrimidine, and carboxamide. This compound is of significant interest due to its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of multiple heteroatoms and aromatic rings in its structure contributes to its diverse reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Indazole Ring: The indazole ring can be synthesized via the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Thieno[3,2-d]pyrimidine Synthesis: The thieno[3,2-d]pyrimidine core can be constructed by the condensation of a thienylamine with a formylated pyrimidine derivative.
Coupling Reaction: The final step involves the coupling of the indazole and thieno[3,2-d]pyrimidine intermediates through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or dimethylformamide.
Major Products Formed
Oxidation: N-oxides of the indazole or thieno[3,2-d]pyrimidine rings.
Reduction: Reduced forms of nitro or carbonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
作用機序
The mechanism of action of 4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound can bind to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting cell signaling pathways that are crucial for cancer cell survival and proliferation. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.
類似化合物との比較
Similar Compounds
Pazopanib: A known kinase inhibitor with a similar indazole and pyrimidine structure, used in the treatment of renal cell carcinoma.
Sunitinib: Another kinase inhibitor with structural similarities, used for treating gastrointestinal stromal tumors and renal cell carcinoma.
Sorafenib: A kinase inhibitor with a similar pyrimidine core, used for treating liver, kidney, and thyroid cancers.
Uniqueness
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide is unique due to its specific combination of indazole and thieno[3,2-d]pyrimidine rings, which may confer distinct binding properties and biological activities compared to other kinase inhibitors. Its unique structure allows for potential selectivity and potency against specific kinase targets, making it a promising candidate for further drug development.
特性
分子式 |
C15H12N6OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C15H12N6OS/c1-7-9-3-2-8(4-11(9)21-20-7)19-15(22)10-5-23-13-12(10)17-6-18-14(13)16/h2-6H,1H3,(H,19,22)(H,20,21)(H2,16,17,18) |
InChIキー |
DBRYGAGFUUQTCC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=CC2=NN1)NC(=O)C3=CSC4=C3N=CN=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


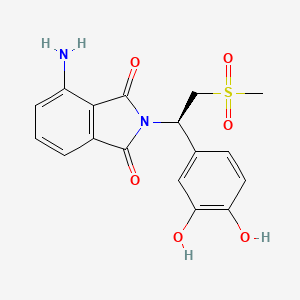
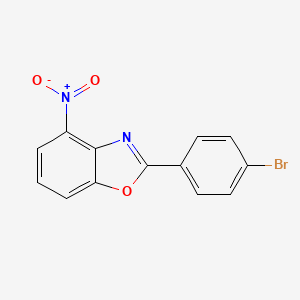
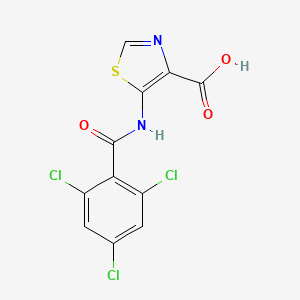

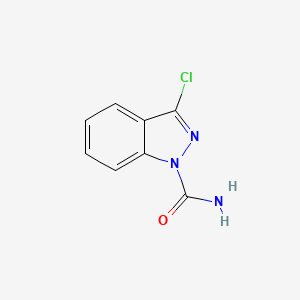
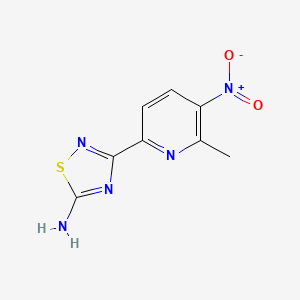
![1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B13864822.png)

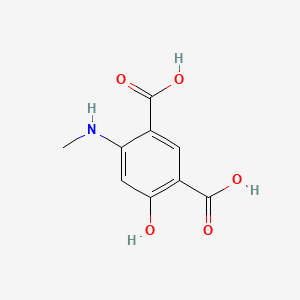
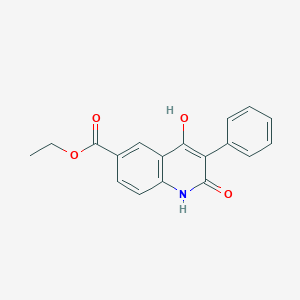
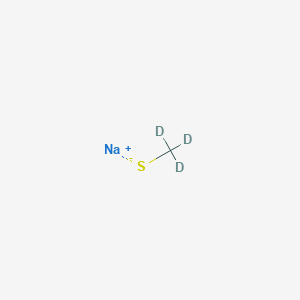
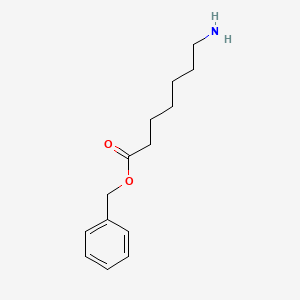
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine](/img/structure/B13864846.png)

